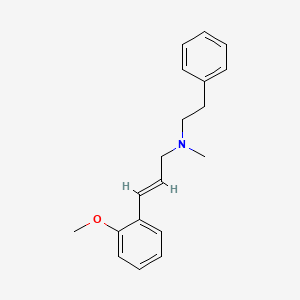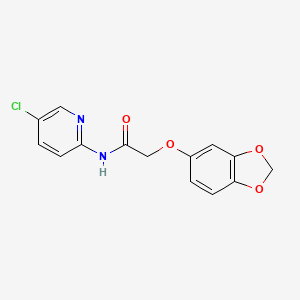
N-(3-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPP-22 belongs to the class of piperidinecarboxamide compounds and is known to exhibit potent neuroprotective properties.
Mecanismo De Acción
The neuroprotective effects of HPP-22 are mediated through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. HPP-22 is known to bind to the sigma-1 receptor and modulate its activity, leading to the activation of various signaling pathways that promote cell survival and neuroprotection.
Biochemical and physiological effects:
HPP-22 has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the inhibition of oxidative stress and inflammation. It has also been found to enhance mitochondrial function and reduce neuronal cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HPP-22 in lab experiments is its potent neuroprotective properties, which make it an ideal candidate for studying the mechanisms of neuroprotection and developing new therapeutic strategies for neurological disorders. However, the limitations of using HPP-22 include its high cost, low solubility, and potential toxicity at high doses.
Direcciones Futuras
Future research on HPP-22 should focus on elucidating its mechanism of action at the molecular level, identifying its target proteins and signaling pathways, and developing new analogs with improved pharmacokinetic properties. Additionally, HPP-22 should be tested in more animal models of neurological disorders to determine its efficacy and safety in vivo. Finally, clinical trials should be conducted to evaluate the potential therapeutic applications of HPP-22 in humans.
Métodos De Síntesis
The synthesis of HPP-22 involves the reaction of 3-hydroxybenzaldehyde with 1-(propylsulfonyl)piperidine-4-carboxylic acid to form the intermediate compound, which is then treated with thionyl chloride to obtain the final product. The yield of HPP-22 can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
Aplicaciones Científicas De Investigación
HPP-22 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to exhibit potent neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. HPP-22 has also been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-10-22(20,21)17-8-6-12(7-9-17)15(19)16-13-4-3-5-14(18)11-13/h3-5,11-12,18H,2,6-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYHLDLMDJCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)

![4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol](/img/structure/B5440636.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)




![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)